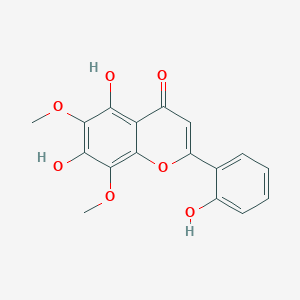
5,7,2'-Trihydroxy-6,8-dimethoxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,2′-trihydroxy-6,8-dimethoxyflavone (K36) is a high-affinity, naturally occurring flavonoid derivative isolated from the medicinal herb Scutellaria baicalensis Georgi.
Applications De Recherche Scientifique
Antibacterial Activity
5,7,2'-Trihydroxy-6,8-dimethoxyflavone, isolated from plants like Acanthospermum hispidum DC, has demonstrated antibacterial properties. This compound showed effectiveness against a range of bacteria including Salmonella typii, Staphylococcus aureus, and Klebsiella pneumoniae. Its minimum inhibition concentration (MIC) varied from 0.001 to 0.20, indicating its potential as a natural antibacterial agent (Edewor & Olajire, 2011).
GABAA Receptor Complex Affinity
This flavone, found in Scutellaria baicalensis Georgi, has been evaluated for its affinity to the benzodiazepine site of the GABAA receptor complex. The study suggests potential implications in neurological research, particularly in exploring interactions with the GABAA receptor (Wang et al., 2002).
Cytotoxic and Anti-HIV Activities
Research has indicated that certain flavones, including 5,7,2'-Trihydroxy-6,8-dimethoxyflavone, may exhibit cytotoxic activity against various cell lines and possess anti-HIV properties. These findings open avenues for further exploration in cancer and HIV treatment research (Kongkum et al., 2012).
Antioxidant and Enzyme Inhibitory Properties
This compound has been studied for its antioxidant properties and its effects on enzymes like human carbonic anhydrase and acetylcholinesterase. Such studies provide insights into its potential use in managing oxidative stress-related diseases and neurological disorders (Durmaz, 2019).
Allelopathic Effects
In agricultural research, flavones like 5,7,2'-Trihydroxy-6,8-dimethoxyflavone have been isolated from allelopathic rice and shown to inhibit the growth of weeds and fungal pathogens. This suggests its potential application in developing natural herbicides and fungicides (Kong et al., 2004).
Potential in Chemoprevention
Studies have identified compounds like tricin, similar to 5,7,2'-Trihydroxy-6,8-dimethoxyflavone, as potential agents for cancer chemoprevention. This highlights the importance of these flavones in medical research focused on preventing cancer development (Armijos et al., 2016).
Propriétés
Numéro CAS |
159359-22-5 |
|---|---|
Nom du produit |
5,7,2'-Trihydroxy-6,8-dimethoxyflavone |
Formule moléculaire |
C17H14O7 |
Poids moléculaire |
330.29 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-(2-hydroxyphenyl)-6,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-16-13(20)12-10(19)7-11(8-5-3-4-6-9(8)18)24-15(12)17(23-2)14(16)21/h3-7,18,20-21H,1-2H3 |
Clé InChI |
JWOKGWICZPPYPX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)O |
SMILES canonique |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)O |
Synonymes |
5,7,2'-TH-DMF 5,7,2'-trihydroxy-6,8-dimethoxyflavone K36 cpd |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Naphtho[2,3-c]thiophene](/img/structure/B1243081.png)
![(1'aR,7'R,7'aR)-spiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,2'-7,7a-dihydro-1aH-naphtho[2,3-b]oxirene]-3',7'-diol](/img/structure/B1243083.png)
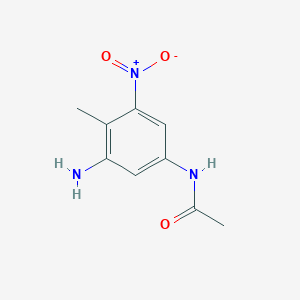
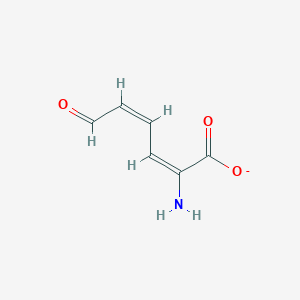
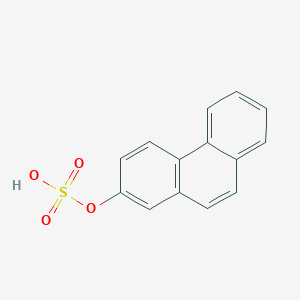
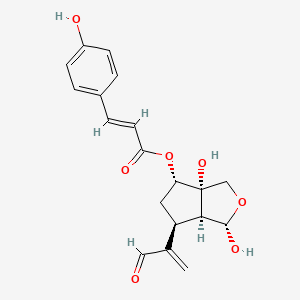
![4-amino-N'-[(E)-(4-nitrophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B1243096.png)
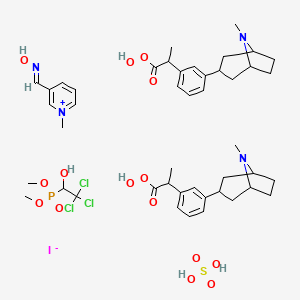
![2-[(2E)-2-(1-pyridin-4-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1243098.png)
![4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}benzoic acid](/img/structure/B1243100.png)
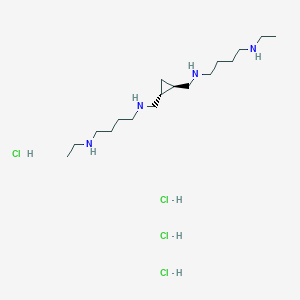
![4-[1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-4-ylamino]benzoic acid](/img/structure/B1243103.png)
